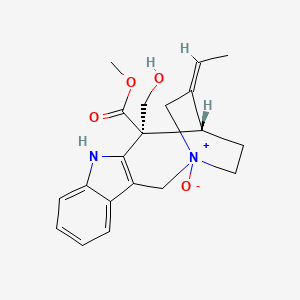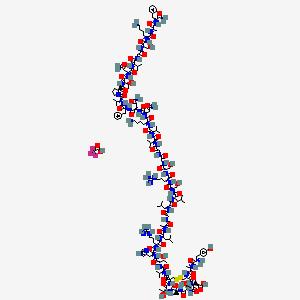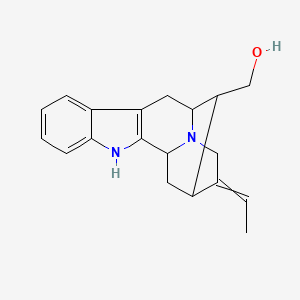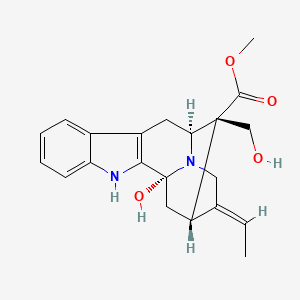
betamethasone 21-mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betamethasone 21-mesylate is a potent corticosteroid compound known for its anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a synthetic glucocorticoid widely used in medical treatments for various inflammatory and autoimmune conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone 21-mesylate typically involves the esterification of betamethasone with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the mesylate ester at the 21st position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions: Betamethasone 21-mesylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield betamethasone 21-aldehyde .
Scientific Research Applications
Betamethasone 21-mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Medicine: Utilized in the development of new therapeutic formulations for inflammatory and autoimmune diseases.
Industry: Applied in the quality control of pharmaceutical products containing corticosteroids.
Mechanism of Action
Betamethasone 21-mesylate exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes. This interaction inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses . The compound also promotes the expression of anti-inflammatory proteins such as interleukin-10 .
Comparison with Similar Compounds
Betamethasone 21-mesylate is unique among corticosteroids due to its specific esterification at the 21st position, which enhances its potency and stability. Similar compounds include:
Betamethasone dipropionate: Known for its high potency in topical formulations.
Betamethasone valerate: Commonly used in dermatological treatments.
Dexamethasone: A stereoisomer of betamethasone with similar anti-inflammatory properties.
This compound stands out due to its specific chemical modifications, which confer unique pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
1881-66-9 |
|---|---|
Molecular Formula |
C23H31FO7S |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16-,17-,18-,20-,21-,22-,23-/m0/s1 |
InChI Key |
ATNWRUJPJUBMHC-DLCSVNPKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C |
Synonyms |
betamethasone 21-mesylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


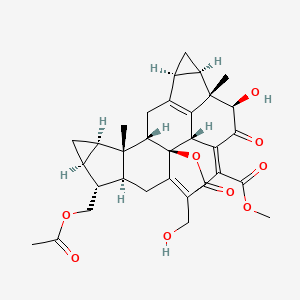

![9-hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one](/img/structure/B1180810.png)
![2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid](/img/structure/B1180811.png)
